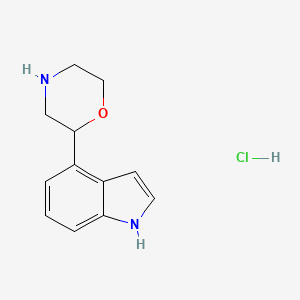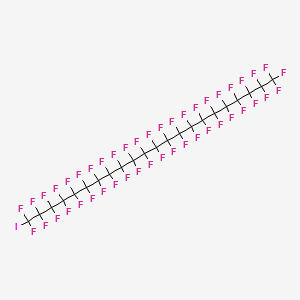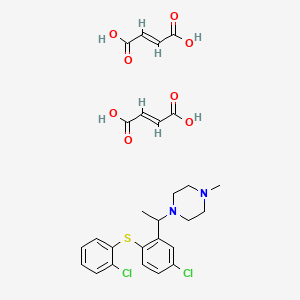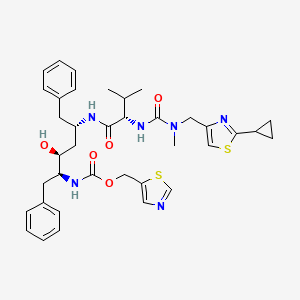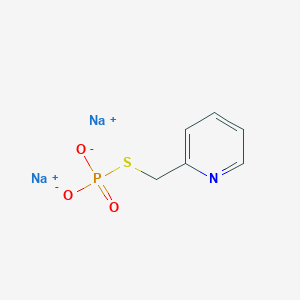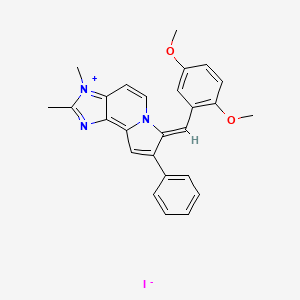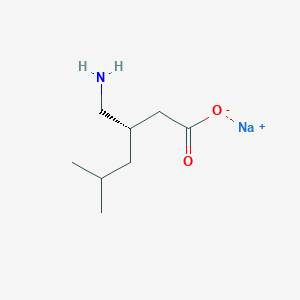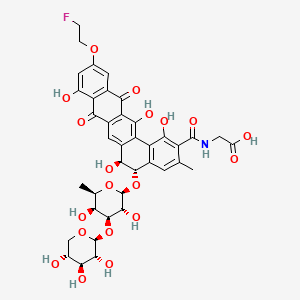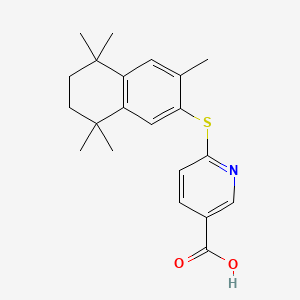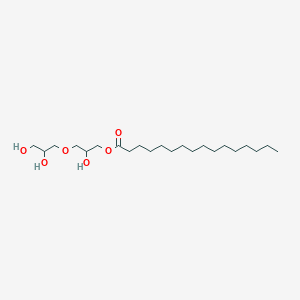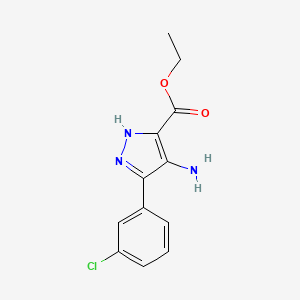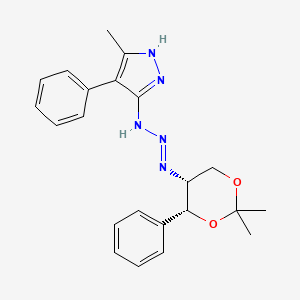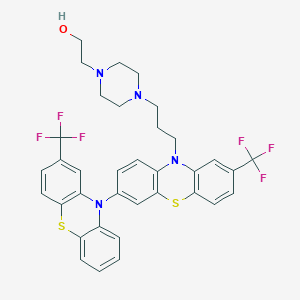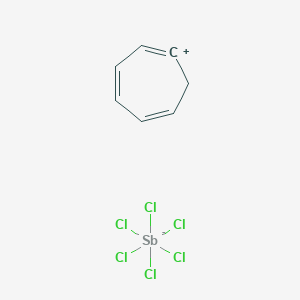
Tropylium hexachloroantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropylium hexachloroantimonate is a chemical compound consisting of the tropylium ion (C₇H₇⁺) and the hexachloroantimonate anion (SbCl₆⁻). The tropylium ion is a cyclic, planar organic cation with aromatic properties due to its six π-electrons in a conjugated ring system . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tropylium hexachloroantimonate can be synthesized by reacting cycloheptatriene with antimony pentachloride (SbCl₅) in the presence of a suitable solvent like dichloromethane. The reaction proceeds as follows: [ \text{C₇H₈ + SbCl₅ → C₇H₇SbCl₆ + HCl} ] This reaction typically occurs at low temperatures to ensure the stability of the tropylium ion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions are crucial to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Tropylium hexachloroantimonate undergoes various chemical reactions, including:
Oxidation: The tropylium ion can participate in oxidation reactions, often facilitated by its aromatic nature.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Nucleophiles: Including halides, amines, and alcohols.
Major Products: The reactions typically yield substituted tropylium compounds or oxidized products, depending on the reagents and conditions used .
Scientific Research Applications
Tropylium hexachloroantimonate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological processes that involve electron transfer and redox reactions.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which tropylium hexachloroantimonate exerts its effects involves the delocalization of the positive charge over the seven carbon atoms of the tropylium ion. This delocalization stabilizes the ion and enhances its reactivity in various chemical reactions. The hexachloroantimonate anion acts as a counterion, balancing the charge and contributing to the overall stability of the compound .
Comparison with Similar Compounds
Tropylium tetrafluoroborate (C₇H₇BF₄): Similar in structure but with a different counterion.
Tropylium perchlorate (C₇H₇ClO₄): Another variant with perchlorate as the counterion.
Uniqueness: Tropylium hexachloroantimonate is unique due to the specific properties imparted by the hexachloroantimonate anion. This anion provides distinct reactivity and stability characteristics compared to other tropylium salts, making it particularly useful in certain chemical processes .
Properties
CAS No. |
26810-97-9 |
|---|---|
Molecular Formula |
C7H7Cl6Sb |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
cyclohepta-1,3,5-triene;hexachloroantimony(1-) |
InChI |
InChI=1S/C7H7.6ClH.Sb/c1-2-4-6-7-5-3-1;;;;;;;/h1-5H,6H2;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
OKEPGJWIIBYKLG-UHFFFAOYSA-H |
Canonical SMILES |
C1C=CC=CC=[C+]1.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


